REACTION_SMILES
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[Br-:17].[CH:18]1([Mg+:24])[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]1.[ClH:25].[O:12]1[CH2:13][CH2:14][CH2:15][CH2:16]1.[O:26]1[CH2:27][CH2:28][CH2:29][CH2:30]1.[s:1]1[cH:2][c:3]([CH:10]=[O:11])[c:4]2[c:5]1[cH:6][cH:7][cH:8][cH:9]2>>[s:1]1[cH:2][c:3]([CH:10]([OH:11])[CH:18]2[CH2:19][CH2:20][CH2:21][CH2:22][CH2:23]2)[c:4]2[c:5]1[cH:6][cH:7][cH:8][cH:9]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg+]C1CCCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1csc2ccccc12
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Name
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Type
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product
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Smiles
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OC(c1csc2ccccc12)C1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |